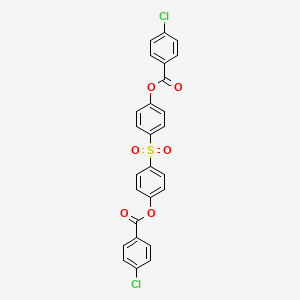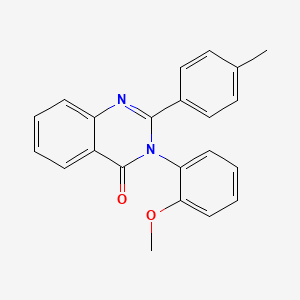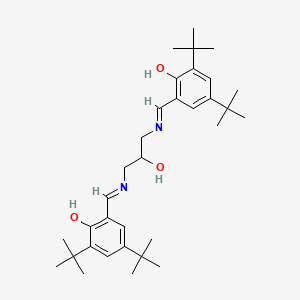
Sulfonyldibenzene-4,1-diyl bis(4-chlorobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-[(4-CHLOROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 4-CHLOROBENZOATE is an organic compound that belongs to the class of organochlorine compounds. These compounds are characterized by the presence of chlorine atoms covalently bonded to carbon atoms. The compound is known for its unique chemical structure, which includes both sulfonyl and benzoate groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-CHLOROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 4-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of 4-chlorobenzoic acid with 4-hydroxybenzenesulfonyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and precise control of temperature, pressure, and pH levels to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
4-({4-[(4-CHLOROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 4-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzoates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-({4-[(4-CHLOROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 4-CHLOROBENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-({4-[(4-CHLOROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 4-CHLOROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- Trichloroethylene
- Tetrachloroethylene
- Dichloromethane
- Chloroform
Uniqueness
Compared to other organochlorine compounds, 4-({4-[(4-CHLOROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 4-CHLOROBENZOATE is unique due to its combination of sulfonyl and benzoate groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler organochlorine compounds.
Propiedades
Fórmula molecular |
C26H16Cl2O6S |
|---|---|
Peso molecular |
527.4 g/mol |
Nombre IUPAC |
[4-[4-(4-chlorobenzoyl)oxyphenyl]sulfonylphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H16Cl2O6S/c27-19-5-1-17(2-6-19)25(29)33-21-9-13-23(14-10-21)35(31,32)24-15-11-22(12-16-24)34-26(30)18-3-7-20(28)8-4-18/h1-16H |
Clave InChI |
DZTRBHWZJIBCCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1,3-benzothiazole-2(3H)-thione](/img/structure/B10874244.png)
![(4E)-5-[(4-chlorobenzyl)sulfanyl]-4-{[(4-methoxyphenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874252.png)
![3-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B10874270.png)
![2-{2-[7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10874285.png)

![N~2~-{2-[({2-[2-(4-Methoxybenzoyl)hydrazino]-1-methyl-2-oxoethyl}amino)carbonyl]phenyl}-2-furamide](/img/structure/B10874287.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10874288.png)
![12-(3,4-dimethoxyphenyl)-2-[(2,3-dimethylphenoxy)methyl]-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10874295.png)
![N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B10874302.png)
![4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide](/img/structure/B10874309.png)
![ethyl 2-[[12,12-dimethyl-3-oxo-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B10874317.png)
![N-(3-morpholin-4-ylpropyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B10874324.png)
![Methyl 4-(methoxycarbonyl)-3-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate](/img/structure/B10874331.png)

